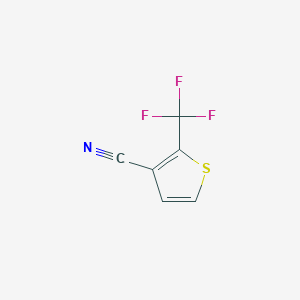

2-(Trifluoromethyl)thiophene-3-carbonitrile

Description

Properties

IUPAC Name |

2-(trifluoromethyl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NS/c7-6(8,9)5-4(3-10)1-2-11-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHXOKAYFCKNLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction-Based Synthesis

The Gewald reaction is a classical method to synthesize thiophene derivatives by reacting malononitrile with α-ketones and elemental sulfur in the presence of a base such as triethylamine. This method can be adapted to prepare this compound by selecting appropriate trifluoromethyl-containing ketones or precursors.

- Mechanism : The reaction proceeds via the formation of an intermediate α-cyanoenone, which undergoes cyclization with sulfur to yield the thiophene ring.

- Conditions : Typically performed in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile under mild heating.

- Advantages : One-pot synthesis, relatively straightforward.

- Limitations : Requires careful control of stoichiometry and reaction conditions to avoid side reactions and ensure high purity.

Direct Trifluoromethylation of 2-Thiophenecarbonitrile

Another approach involves direct trifluoromethylation of 2-thiophenecarbonitrile using trifluoromethylating reagents under specific conditions.

- Reagents : Electrophilic trifluoromethylating agents such as trifluoromethyl thianthrenium triflate (TT-CF3+OTf–) have been developed recently and can be used for this purpose.

- Conditions : The reaction often requires strong bases and solvents like DMSO or acetonitrile to facilitate the substitution.

- Mechanism : The trifluoromethyl radical or cation generated from the reagent attacks the thiophene ring at the 2-position.

- Advantages : High selectivity and ability to perform under mild conditions without inert atmosphere.

- Recent Advances : The use of trifluoromethyl thianthrenium triflate allows electrophilic, nucleophilic, and radical trifluoromethylation, expanding synthetic utility.

Multi-Step Synthesis from Thiophene Derivatives

In some cases, this compound is prepared through multi-step sequences starting from simpler thiophene derivatives:

- First, functionalization of thiophene to introduce cyano and formyl groups.

- Subsequent trifluoromethylation at the desired position.

- Purification steps to isolate the target compound with high purity.

Such methods require careful optimization of each step to maximize yield and minimize by-products.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Gewald Reaction | Malononitrile, α-ketone with CF3, elemental sulfur, base (e.g., triethylamine), DMSO or acetonitrile | One-pot synthesis, straightforward | Requires careful control, possible side reactions |

| Direct Trifluoromethylation | 2-Thiophenecarbonitrile, trifluoromethyl thianthrenium triflate, strong base, DMSO/acetonitrile | High selectivity, mild conditions, no inert atmosphere needed | Requires access to specialized trifluoromethylating reagents |

| Multi-Step Synthesis | Stepwise functionalization of thiophene derivatives | Flexibility in substitution pattern | Time-consuming, multiple purification steps |

Research Findings and Optimization

- Trifluoromethyl Thianthrenium Triflate (TT-CF3+OTf–) : This reagent is a breakthrough in trifluoromethylation chemistry, synthesized in one step from commercial materials. It is stable under ambient conditions and can be used for radical trifluoromethylation without catalysts, broadening the scope for synthesizing trifluoromethylated thiophenes.

- Reaction Conditions : Studies show that the choice of solvent and base critically affects the yield and selectivity of trifluoromethylation reactions. Polar aprotic solvents like DMSO and bases such as triethylamine or TMEDA are commonly employed.

- Safety Considerations : Handling of trifluoromethylating agents and cyanide-containing intermediates requires stringent safety protocols, including working under fume hoods and quenching cyanide by-products with sodium hypochlorite solutions.

Data Table: Representative Synthesis Conditions

| Entry | Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Gewald Reaction | Malononitrile + α-ketone CF3 | Elemental sulfur, triethylamine, DMSO, 80 °C, 12 h | 70–85 | One-pot, requires base control |

| 2 | Direct Trifluoromethylation | 2-Thiophenecarbonitrile | TT-CF3+OTf–, base (e.g., TMEDA), DMSO, room temp, 6 h | 75–90 | Catalyst-free radical trifluoromethylation |

| 3 | Multi-step Functionalization | Thiophene derivatives | Stepwise: formylation, cyanation, trifluoromethylation | 50–70 | More complex, multiple purification steps |

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.

Scientific Research Applications

2-(Trifluoromethyl)thiophene-3-carbonitrile is a compound featuring a thiophene ring substituted with a trifluoromethyl group and a cyano group, drawing interest in fields like organic synthesis, medicinal chemistry, and materials science. The trifluoromethyl group notably influences the compound's chemical behavior due to its unique electronic properties.

Scientific Research Applications

This compound serves as a building block in organic synthesis for creating complex molecules. It is also utilized in the development of organic semiconductors and other advanced materials. Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient. The compound is also used in the production of various chemicals and materials with specific properties.

Biological Activities

Research indicates that this compound exhibits notable biological activities. Compounds containing thiophene rings often show antibacterial and anti-inflammatory properties. Derivatives of thiophene have been studied for their effects against various bacterial strains and inflammatory conditions, suggesting that this compound may also possess similar activities.

Electrochemical Studies

Electrochemical studies indicate that modifications to electrode surfaces using this compound enhance selectivity and sensitivity toward certain synthetic stimulants. The trifluoromethyl group plays a crucial role in these interactions, affecting adsorption characteristics and binding affinities.

Anticancer Potential

Molecular docking studies have suggested that this compound may interact with specific cancer-related targets such as the VEGFR-2 receptor. A docking score of −8.4 kcal/mol indicates a strong binding affinity, which could translate into anticancer activity. The biological activity of this compound is believed to be mediated through enzyme inhibition and receptor interaction. The compound may inhibit enzymes involved in inflammatory pathways or cancer progression and binding to receptors such as VEGFR-2 may alter signaling pathways associated with cell growth and survival.

Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Study The compound exhibited a minimum inhibitory concentration (MIC) value lower than that of standard antibiotics against E. coli and S. aureus, indicating strong antimicrobial potential.

- Anti-inflammatory Research Significant reduction in TNF-α levels was observed in inflammatory models, supporting its role as an anti-inflammatory agent.

- Anticancer Evaluation A docking study revealed promising results regarding the binding affinity to VEGFR-2, warranting further investigation into its anticancer properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)thiophene-3-carbonitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The carbonitrile group can participate in various chemical reactions, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key analogs and their substituent effects are summarized below:

Table 1: Structural and Electronic Properties of Selected Thiophene-3-carbonitrile Derivatives

Key Observations:

- Electron-Withdrawing Effects: The -CF₃ and -CN groups synergistically lower electron density in the thiophene ring, enhancing reactivity toward nucleophilic substitution or cyclocondensation .

- Crystallography: In benzo[b]thiophene-3-carbonitrile derivatives, the -CF₃ group induces C—H⋯F hydrogen bonding, influencing crystal packing .

Biological Activity

2-(Trifluoromethyl)thiophene-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C6H3F3N

- Molecular Weight : 159.09 g/mol

This compound features a thiophene ring substituted with a trifluoromethyl group and a carbonitrile group, which significantly influence its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Thiophene Derivative : Starting from thiophene, various reactions (e.g., electrophilic substitution) introduce the trifluoromethyl group.

- Introduction of Carbonitrile Group : The carbonitrile group can be added through nitration or direct substitution methods.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have shown that derivatives of thiophene compounds can exhibit significant antimicrobial properties. For instance, a study demonstrated that this compound displayed inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity. In vitro assays indicated that it could inhibit pro-inflammatory cytokines, making it a candidate for further development as an anti-inflammatory agent. Comparative studies show that its efficacy is comparable to established anti-inflammatory drugs .

Anticancer Potential

Molecular docking studies have suggested that this compound may interact with specific cancer-related targets such as the VEGFR-2 receptor. The docking score of −8.4 kcal/mol indicates a strong binding affinity, which could translate into anticancer activity .

The biological activity of this compound is believed to be mediated through:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.

- Receptor Interaction : Binding to receptors such as VEGFR-2 may alter signaling pathways associated with cell growth and survival.

Case Studies

Several studies have explored the biological activities of this compound:

-

Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy against E. coli and S. aureus.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) value lower than that of standard antibiotics, indicating strong antimicrobial potential.

-

Anti-inflammatory Research :

- Objective : To assess the impact on TNF-α levels in inflammatory models.

- Results : Significant reduction in TNF-α levels was observed, supporting its role as an anti-inflammatory agent.

-

Anticancer Evaluation :

- Objective : To determine the binding affinity to VEGFR-2.

- Outcome : The docking study revealed promising results, warranting further investigation into its anticancer properties.

Comparative Analysis with Similar Compounds

A comparison with other thiophene derivatives highlights the unique properties of this compound:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Promising |

| Methyl 4-amino-2,5-dimethylthiophene-3-carboxylate | Moderate | High | Low |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(Trifluoromethyl)thiophene-3-carbonitrile derivatives?

- Methodological Answer : Synthesis typically involves coupling reactions under catalytic conditions. For example, a Cu(I)-catalyzed Ullmann-type coupling in DMF at 80°C with K₃PO₄ as a base and pivalic acid as an additive has been used to form the thiophene core. Purification via silica gel chromatography and crystallization by slow solvent evaporation yields single crystals suitable for structural analysis . Other approaches include Schiff base formation using ZnCl₂ as a catalyst under reflux conditions, followed by recrystallization .

Q. How is X-ray crystallography applied to determine the molecular structure of these derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data are collected using instruments like the Bruker X8 Proteum diffractometer (CuKα radiation, λ = 1.54178 Å). Data refinement employs SHELXL for small-molecule structures, with hydrogen atoms constrained to parent atoms (C–H = 0.93–0.97 Å). Key parameters include R-factors (e.g., R₁ = 0.053, wR₂ = 0.141) and anisotropic displacement parameters for non-H atoms. Unit cell parameters (e.g., monoclinic P2₁/c, a = 13.7576 Å, β = 92.817°) and packing diagrams are analyzed to confirm molecular geometry .

Q. What spectroscopic techniques are used for characterization?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, C=N imine bonds at ~1685 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and trifluoromethyl groups (δ ~-60 ppm in ¹⁹F NMR) .

- Elemental Analysis : Validates purity (>95% by HPLC) and stoichiometry .

Advanced Research Questions

Q. How do intermolecular interactions influence crystal packing in trifluoromethyl-substituted thiophenes?

- Methodological Answer : Weak C–H⋯F and C–H⋯N hydrogen bonds (e.g., H⋯F distance = 2.43 Å, angle = 132°) stabilize layered (001) packing. π-π stacking between aromatic rings (centroid distances ~3.8 Å) and van der Waals interactions further contribute to lattice stability. These interactions are visualized using displacement ellipsoid plots and Hirshfeld surface analysis .

Q. What computational approaches predict the biological activity of thiophene-3-carbonitrile derivatives?

- Methodological Answer :

- QSAR-3D/CoMFA : Correlates substituent electronic parameters (Hammett σ) with antifungal MIC values .

- Molecular Docking : Screens derivatives against targets like 5-lipoxygenase or PD-L1, using scoring functions (e.g., Glide SP) to prioritize candidates .

- Chemometric Tools : Principal Component Analysis (PCA) and Partial Least Squares (PLS) model steric/electronic effects on bioactivity .

Q. What challenges arise in refining crystallographic data for trifluoromethyl-containing compounds?

- Methodological Answer : The electron-withdrawing CF₃ group causes anisotropic displacement, requiring high-resolution data (θmax > 64.7°) and robust absorption correction (e.g., SADABS). SHELXL’s constraints for riding H atoms and TWIN/BASF commands for handling twinning are critical. Residual density peaks (Δρmax = 0.43 e Å⁻³) near fluorine atoms necessitate careful modeling .

Q. How are chemometric tools applied in structure-activity relationship (SAR) studies?

- Methodological Answer : For antifungal derivatives, Consensus PCA (CPCA) integrates MIC data with descriptors like logP and polar surface area. PLS regression identifies key predictors (e.g., CF₃ position enhances membrane permeability). Validation via leave-one-out cross-validation (Q² > 0.5) ensures model robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.